Ethyl 3-methyl-4-nitrobenzoate
Overview
Description
Ethyl 3-methyl-4-nitrobenzoate is an organic compound with the molecular formula C10H11NO4 It is an ester derivative of benzoic acid, characterized by the presence of a nitro group at the fourth position and a methyl group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-methyl-4-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of ethyl 3-methylbenzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-methyl-4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles, such as amines or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or alcohols in the presence of a base (e.g., sodium hydroxide).
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products Formed:
Reduction: Ethyl 3-methyl-4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 3-methyl-4-nitrobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 3-methyl-4-nitrobenzoate finds applications in several scientific research areas:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s derivatives may exhibit biological activity and are investigated for potential therapeutic applications.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Analytical Chemistry: The compound can be used as a reference standard or reagent in analytical methods for the detection and quantification of related substances.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-4-nitrobenzoate depends on its specific application. In reduction reactions, the nitro group undergoes a series of electron transfer steps, leading to the formation of an amino group. In substitution reactions, the ester group is attacked by nucleophiles, resulting in the displacement of the ethoxy group. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.
Comparison with Similar Compounds
Ethyl 3-methyl-4-nitrobenzoate can be compared with other nitrobenzoate esters, such as:
Ethyl 4-nitrobenzoate: Lacks the methyl group at the third position, resulting in different reactivity and properties.
Mthis compound: Has a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
Ethyl 3-nitrobenzoate: Lacks the methyl group, leading to differences in steric and electronic effects.
The presence of both the methyl and nitro groups in this compound imparts unique chemical properties, making it distinct from its analogs.
Properties
IUPAC Name |
ethyl 3-methyl-4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-3-15-10(12)8-4-5-9(11(13)14)7(2)6-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXJZQMFWBIRKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383865 | |
Record name | ethyl 3-methyl-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30650-90-9 | |
Record name | ethyl 3-methyl-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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